![molecular formula C19H25ClN4O4 B3333900 4-(6-Aminohexylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride CAS No. 2375194-37-7](/img/structure/B3333900.png)
4-(6-Aminohexylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride
Overview
Description
4-(6-Aminohexylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride is a useful research compound. Its molecular formula is C19H25ClN4O4 and its molecular weight is 408.9 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivative Formation
Research has demonstrated a variety of synthetic approaches and derivative formations of isoindole-1,3-dione compounds. One study highlighted the synthesis of isoindole-1,3-dione and amino-oxyalkyl derivatives of benzimidazole, showcasing a methodology for creating compounds with potential for further chemical modification and study (Banu et al., 2001). Another study synthesized novel acridin-isoindoline-1,3-dione derivatives, aimed at exploring their optoelectronic properties, thus indicating the utility of these compounds in materials science (Mane et al., 2019).
Material Science and Liquid Crystals
Isoindoline-1,3-dione based mesogenic Schiff bases were synthesized and characterized for their liquid crystalline behavior, revealing their potential in the development of new materials with specific thermal and optical properties (Dubey et al., 2018).
Pharmacological Research
The synthesis and evaluation of thalidomide derivatives, including those structurally related to isoindole-1,3-dione, for their potential anti-psoriasis activity, illustrate the compound's significance in pharmacological research. The derivatives showed promising results in inhibiting inflammatory cytokines in cell models, highlighting the therapeutic potential of such compounds (Tang et al., 2018).
Antimicrobial Studies
Studies have also synthesized isoindole-1,3-dione derivatives with the aim of evaluating their antimicrobial activity. For instance, certain derivatives were shown to possess significant antimicrobial properties, indicating their potential as chemotherapeutic agents (Salvi et al., 2007).
properties
IUPAC Name |
4-(6-aminohexylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4.ClH/c20-10-3-1-2-4-11-21-13-7-5-6-12-16(13)19(27)23(18(12)26)14-8-9-15(24)22-17(14)25;/h5-7,14,21H,1-4,8-11,20H2,(H,22,24,25);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBGMRXNTLPSDNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((6-Aminohexyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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